2-Cyclopropylmethoxy-ethanol tosylate
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Overview
Description
2-(Cyclopropylmethoxy)ethyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C12H16O4S. It is a derivative of benzene, featuring a cyclopropylmethoxy group and a sulfonate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(cyclopropylmethoxy)ethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate ester to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, ethers, or thiols.
Oxidation: Products include sulfonic acids or other oxidized derivatives.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
2-(Cyclopropylmethoxy)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)ethyl 4-methylbenzene-1-sulfonate involves its reactivity towards nucleophiles and electrophiles. The sulfonate ester group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The cyclopropylmethoxy group can influence the compound’s reactivity and stability through steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)-4-ethyl-1-methylbenzene
- 2-(Cyclopropylmethoxy)-1-ethyl-4-methylbenzene
Uniqueness
2-(Cyclopropylmethoxy)ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a cyclopropylmethoxy group and a sulfonate ester. This combination imparts distinct reactivity and properties compared to other similar compounds. The sulfonate ester group enhances its reactivity in nucleophilic substitution reactions, while the cyclopropylmethoxy group provides steric hindrance and electronic effects that can influence the compound’s behavior in various chemical reactions.
Properties
Molecular Formula |
C13H18O4S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-2-6-13(7-3-11)18(14,15)17-9-8-16-10-12-4-5-12/h2-3,6-7,12H,4-5,8-10H2,1H3 |
InChI Key |
CLRXYKVOYODTOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2CC2 |
Origin of Product |
United States |
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